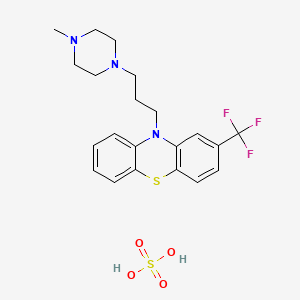

Trifluoperazine sulfate

Description

Properties

CAS No. |

26887-03-6 |

|---|---|

Molecular Formula |

C21H26F3N3O4S2 |

Molecular Weight |

505.6 g/mol |

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;sulfuric acid |

InChI |

InChI=1S/C21H24F3N3S.H2O4S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;(H2,1,2,3,4) |

InChI Key |

TWSQOCXOYJMUOT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular Pharmacology and Target Interaction Profiles of Trifluoperazine Sulfate

Dopaminergic Receptor Antagonism

Trifluoperazine's principal mechanism of action involves the antagonism of dopamine (B1211576) receptors within the central nervous system. patsnap.com This interaction is crucial to its effects on neurotransmission.

D1 and D2 Receptor Binding and Inhibition Mechanisms

Trifluoperazine (B1681574) functions as a potent antagonist at both postsynaptic D1 and D2 dopamine receptors located in the brain. drugbank.comhmdb.ca By binding to these receptors, it blocks the action of the endogenous neurotransmitter, dopamine. youtube.com This blockade is a key element of its antipsychotic properties. The affinity for D2 receptors, in particular, is a hallmark of typical antipsychotic agents. patsnap.comyoutube.com The inhibition of these receptors reduces dopaminergic neurotransmission, which is often hyperactive in certain psychiatric conditions. patsnap.com

| Receptor Subtype | Action | Reference |

| Dopamine D1 Receptor | Antagonist | drugbank.comhmdb.ca |

| Dopamine D2 Receptor | Antagonist | patsnap.comdrugbank.com |

Molecular Interactions within Mesolimbic and Mesocortical Pathways

The therapeutic effects of trifluoperazine are largely attributed to its modulation of dopamine activity in specific neural circuits. The primary site of action is the mesolimbic pathway, a key circuit in the brain's reward system. patsnap.comdrugbank.com Overactivity in this pathway is linked to the positive symptoms of schizophrenia. patsnap.com By blocking D2 receptors in the mesolimbic system, trifluoperazine reduces the excessive dopamine signaling. patsnap.comhmdb.ca While its effects on the mesocortical pathway are also significant, the primary antipsychotic action is rooted in the mesolimbic dopamine blockade. patsnap.comdrugbank.com

Computational Modeling of Dopamine Receptor-Ligand Interactions

Computational models are instrumental in elucidating the binding of small molecules to dopamine receptors. nih.gov These models help identify the specific molecular descriptors that govern the affinity and efficacy of ligands like trifluoperazine. nih.gov Studies using such models aim to understand the precise interactions between the drug and the amino acid residues within the binding pockets of D1 and D2 receptors. This approach is vital for the development of novel compounds with tailored affinities for specific dopamine receptor subtypes. nih.gov

Calmodulin-Mediated Signaling Modulation

Beyond its effects on dopamine receptors, trifluoperazine is also a well-established inhibitor of calmodulin (CaM), a crucial calcium-binding protein involved in numerous cellular signal transduction pathways. youtube.combiorxiv.orgfrontiersin.org

Calcium-Dependent Calmodulin Binding Characteristics

Trifluoperazine's interaction with calmodulin is contingent upon the presence of calcium. nih.gov Calmodulin is a calcium-sensing protein that, upon binding Ca2+ ions, undergoes a conformational change that exposes hydrophobic surfaces. nih.gov It is to these exposed hydrophobic clefts that trifluoperazine binds. researchgate.net This binding is a critical step in its inhibition of calmodulin's activity. nih.gov The drug's binding can alter the structure of calmodulin, which in turn affects its ability to activate downstream target enzymes. nih.govrcsb.org

Studies have shown that trifluoperazine can bind to calmodulin in various stoichiometries, including 1:1, 2:1, and 4:1 ratios of drug to protein. nih.gov The binding occurs at both intra-lobe and inter-lobe sites on the calmodulin molecule. biorxiv.org

| Property | Description | Reference |

| Binding Requirement | Calcium-dependent | nih.gov |

| Binding Site | Hydrophobic clefts exposed upon Ca2+ binding | researchgate.net |

| Effect on Calmodulin | Induces conformational change | nih.gov |

| Stoichiometry (TFP:CaM) | Can bind in 1:1, 2:1, and 4:1 ratios | nih.gov |

Photoaffinity Labeling Studies of Irreversible Calmodulin Binding

While not extensively detailed in the provided search results, photoaffinity labeling is a powerful technique used to investigate drug-protein interactions. This method would involve a photoreactive derivative of trifluoperazine that, upon exposure to light, forms a covalent (irreversible) bond with its binding site on calmodulin. Such studies would definitively identify the specific amino acid residues involved in the binding interaction, providing a detailed map of the drug's binding pocket on the calmodulin molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Calmodulin-Calcium Affinity Modulation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the molecular interactions between trifluoperazine sulfate (B86663) and calmodulin, particularly in understanding the modulation of calmodulin's affinity for calcium (Ca²⁺). Studies employing ⁴³Ca NMR have demonstrated that the binding of trifluoperazine to calmodulin significantly enhances the protein's affinity for calcium. nih.gov This finding contradicted earlier suggestions that trifluoperazine might induce the release of Ca²⁺ from calmodulin. nih.gov

The use of shift reagents in ⁴³Ca NMR experiments has allowed for the distinct separation of signals from protein-bound and free Ca²⁺, providing unequivocal evidence of this increased affinity. nih.gov Further investigations using ¹¹³Cd NMR, where Cd²⁺ acts as a Ca²⁺ substitute, have provided additional insights. These studies show that the addition of trifluoperazine to a solution of calmodulin with bound ¹¹³Cd²⁺ leads to significant changes in the NMR spectrum, indicating a conformational change in the protein that strengthens its interaction with the metal ions.

The binding of trifluoperazine to calmodulin induces a major conformational shift in the protein. This change transforms calmodulin from an extended, dumbbell-like shape with exposed hydrophobic surfaces to a more compact, globular structure. rcsb.org This structural alteration, initiated and stabilized by the binding of the drug, is thought to be the mechanism behind the inactivation of Ca²⁺-calmodulin, preventing it from interacting with its target enzymes. rcsb.org

Identification and Characterization of Calmodulin-Binding Proteins

Trifluoperazine sulfate has been instrumental in the identification and characterization of various calmodulin-binding proteins. By observing the inhibitory effects of trifluoperazine, researchers can infer the involvement of calmodulin in specific cellular processes and identify the proteins that mediate these functions.

One notable example is the identification of a 67-kDa calmodulin-binding protein in mammalian sperm flagella. The binding of ¹²⁵I-labeled calmodulin to this protein was shown to be Ca²⁺-dependent and was completely inhibited by trifluoperazine. nih.gov This demonstrates the specificity of the interaction and highlights the role of trifluoperazine as a tool for isolating and studying calmodulin-regulated proteins.

Computational studies have further explored the regulatory role of trifluoperazine in the interaction between calmodulin and its binding partners, such as the Fas receptor. These studies have shown that the number of trifluoperazine molecules bound to calmodulin influences the protein's conformation, which in turn affects its ability to bind to Fas. nih.gov This concentration-dependent regulation of calmodulin-protein interactions underscores the complex molecular mechanisms influenced by trifluoperazine.

Inhibition of Calmodulin-Dependent Enzymes and Processes

A primary mechanism of action for this compound is the inhibition of calmodulin-dependent enzymes and cellular processes. This inhibitory action is a direct consequence of trifluoperazine binding to calmodulin and preventing it from activating its downstream targets.

Studies have shown that trifluoperazine inhibits calmodulin-sensitive Ca²⁺-ATPase in human and rat red blood cells. nih.gov While it displays some selectivity for the calmodulin-sensitive ATPase, it can also inhibit calmodulin-insensitive ATPases at higher concentrations, indicating that its effects are not exclusively mediated through calmodulin. nih.gov

Another critical calmodulin-dependent enzyme inhibited by trifluoperazine is myosin light chain kinase (MLCK). researchgate.net The inhibition of MLCK activity by trifluoperazine has been shown to be independent of calmodulin in some contexts, suggesting a direct interaction with the enzyme or its substrate. researchgate.net The IC₅₀ values for this inhibition are dependent on the concentration of myosin light chains. researchgate.net

The table below summarizes the inhibitory effects of trifluoperazine on select calmodulin-dependent enzymes.

| Enzyme/Process | Organism/Cell Type | Observed Effect of Trifluoperazine |

| Calmodulin-sensitive Ca²⁺-ATPase | Human and Rat Red Blood Cells | Inhibition |

| Myosin Light Chain Kinase | Swine Carotid Medial Fibers | Inhibition of activity |

| Cyclic Nucleotide Phosphodiesterase | Bovine Brain | Inhibition |

Calmodulin Pathway Involvement in Diverse Cellular Functions

The calmodulin pathway is integral to a vast array of cellular functions, and the application of trifluoperazine has been crucial in delineating this involvement. By disrupting calmodulin-mediated signaling, trifluoperazine affects processes such as cell division, cell movement, and differentiation. nih.gov

For instance, trifluoperazine has been shown to inhibit the fusion of chick skeletal myoblasts in culture. nih.gov This effect is reversible and occurs at concentrations known to inhibit the Ca²⁺-calmodulin complex. nih.gov The drug also impairs the alignment of myoblasts, a process that is partially restored by the calcium ionophore A23187. nih.gov These findings suggest a critical role for calmodulin in muscle development.

Furthermore, trifluoperazine has been observed to disrupt the cytoskeleton and affect cell spreading and migration in cultured cells. semanticscholar.org Research has also indicated that trifluoperazine can inhibit the replication of both RNA and DNA viruses by targeting host cell proteins and affecting the PERK-eIF2α signaling axis, which is involved in protein translation. frontiersin.org This highlights the broad-spectrum impact of inhibiting the calmodulin pathway on fundamental cellular and host-pathogen processes.

Adrenergic Receptor Activity

Alpha-1 Adrenergic Receptor Antagonism

This compound exhibits significant antagonist activity at alpha-1 adrenergic receptors. glpbio.comdrugbank.com This action is independent of its effects on dopamine receptors and calmodulin.

In functional studies using rat hepatocytes, trifluoperazine dose-dependently inhibited the stimulation of glycogenolysis, gluconeogenesis, and ureogenesis that are mediated by alpha-1 adrenergic stimulation. nih.gov Binding experiments have corroborated these findings, showing that trifluoperazine can displace radiolabeled ligands from alpha-1 adrenergic sites in rat liver membranes at low concentrations. nih.gov

In vivo studies in pithed rats have further confirmed the alpha-1 antagonist properties of trifluoperazine. It was shown to reduce the pressor effects of norepinephrine (B1679862) and shift the dose-response curve of the alpha-1 agonist methoxamine (B1676408) to the right, consistent with competitive antagonism. nih.gov

The table below presents data on the alpha-1 adrenergic receptor antagonism of trifluoperazine.

| System | Agonist | Effect of Trifluoperazine |

| Rat Hepatocytes | Alpha-1 adrenergic stimulation | Inhibition of glycogenolysis, gluconeogenesis, and ureogenesis |

| Rat Liver Membranes | Tritiated dihydroergocryptine | Displacement from binding sites |

| Pithed Rat | Methoxamine (alpha-1 agonist) | Rightward shift of the dose-response curve for pressor effects |

| Pithed Rat | (-)-Noradrenaline | Reduction of pressor effects |

Alpha-2 Adrenergic Receptor Selectivity Profiling

In contrast to its potent alpha-1 adrenergic antagonism, trifluoperazine demonstrates significantly lower affinity and activity at alpha-2 adrenergic receptors. nih.gov This selectivity is a key feature of its pharmacological profile.

Studies have shown that trifluoperazine is unable to block the inhibition of adenylate cyclase that is mediated by alpha-2 adrenergic activation in hamster adipocytes. nih.gov Furthermore, binding assays revealed that very high concentrations of trifluoperazine are required to displace ligands from alpha-2 adrenergic sites on hamster adipocyte membranes. nih.gov

In pithed rats, the vasopressor responses to the alpha-2 agonist BHT-920 were unaffected by trifluoperazine, providing further in vivo evidence for its lack of significant alpha-2 adrenergic blocking activity. nih.gov This selectivity for alpha-1 over alpha-2 adrenergic receptors is a defining characteristic of trifluoperazine's interaction with the adrenergic system.

Serotonergic Receptor Interactions (e.g., 5-HT2)

In a study examining the effects of trifluoperazine on marble-burying behavior in mice, an animal model relevant to obsessive-compulsive disorder, the effects of trifluoperazine were significantly counteracted by the administration of ketanserin, a 5-HT2A receptor antagonist. nih.gov This finding suggests that the behavioral effects of trifluoperazine are mediated, at least in part, through its activity at 5-HT2A receptors. nih.gov

| Target Receptor | Interaction Type | Implicated Effect |

| 5-HT2A | Antagonist / Modulator | Contribution to antipsychotic effects; mediation of specific behavioral changes. patsnap.comnih.gov |

Histaminergic Receptor Interactions (e.g., H1)

Trifluoperazine acts as a potent antagonist at histamine (B1213489) H1 receptors. patsnap.comnih.gov This blockade of H1 receptors is associated with sedative effects. patsnap.com In studies using human astrocytoma cells (1321N1), trifluoperazine was shown to potently inhibit histamine-induced phosphoinositide hydrolysis, a key signaling pathway for H1 receptors. nih.gov

The antagonistic activity was quantified through competitive binding assays. Trifluoperazine inhibited the binding of [3H]mepyramine to astrocytoma cell membranes with a high affinity. nih.gov These findings confirm that trifluoperazine's interaction with the H1 receptor is specific and occurs at concentrations relevant to its pharmacological activity. nih.gov

| Target Receptor | Binding Affinity (Ki) | Method | Cell Line |

| Histamine H1 | 0.052 µM | [3H]mepyramine binding inhibition | Human astrocytoma (1321N1) |

Modulation of Membrane Transporters (e.g., P-glycoprotein)

Trifluoperazine is recognized for its ability to modulate the function of membrane transporters, notably P-glycoprotein (P-gp), which is a key contributor to multidrug resistance (MDR) in cancer cells. nih.gov As a calmodulin antagonist, trifluoperazine can reverse the MDR phenotype by interfering with the function of P-gp. nih.govnih.gov P-glycoprotein acts as an efflux pump, actively transporting a wide range of structurally diverse drugs out of the cell, thereby reducing their intracellular concentration and efficacy. nih.gov The modulation of P-gp by trifluoperazine is linked to its calmodulin inhibitory properties, highlighting a mechanism to potentially enhance the cytotoxicity of conventional anti-cancer drugs in resistant cells. nih.govnih.gov

Interactions with Other Specific Molecular Targets (e.g., NUPR1, Troponin C, Protein S100-A4)

Beyond classical neurotransmitter receptors, trifluoperazine interacts with several other proteins, influencing a variety of cellular processes.

Nuclear Protein 1 (NUPR1): Trifluoperazine has been identified as an inhibitor of NUPR1, a transcriptional regulator involved in cancer cell survival. nih.govresearchgate.net Studies in multiple myeloma and pancreatic adenocarcinoma have shown that trifluoperazine binds to NUPR1, potentially around the amino acid Thr68, and inhibits its expression at both the mRNA and protein levels. nih.govresearchgate.net This interaction disrupts downstream cellular processes, leading to the inhibition of autophagy and induction of apoptosis in cancer cells. nih.govresearchgate.netmdpi.com Overexpression of NUPR1 can counteract the cytotoxic effects of trifluoperazine, confirming that NUPR1 is a direct target. nih.govresearchgate.net

Troponin C (TnC): Trifluoperazine binds to the calcium-binding protein Troponin C, a key component of the muscle contractile apparatus. nih.govnih.gov The interaction occurs with the cyanogen (B1215507) bromide fragment 9 (CB9) of rabbit skeletal troponin C. nih.gov Notably, this binding happens in both the presence and absence of calcium, as the hydrophobic drug-binding region on the fragment is consistently accessible. nih.gov The binding does not affect the calcium-binding properties of Troponin C. nih.gov This interaction suggests a potential mechanism for distinguishing between different calcium-dependent signaling pathways. nih.gov

Protein S100-A4: Trifluoperazine interacts with Protein S100-A4, another calcium-binding protein implicated in cancer cell motility and metastatic progression. nih.gov The binding of trifluoperazine to S100-A4 is calcium-dependent, with a higher affinity in the presence of Ca2+. researcher.life X-ray crystallography has revealed that two trifluoperazine molecules bind within a hydrophobic pocket of the Ca(2+)-S100A4 dimer. nih.gov This binding induces a remarkable conformational change, causing the assembly of five drug-bound S100A4 dimers into a large pentameric ring. This small molecule-induced oligomerization sequesters S100A4, thereby inhibiting its interaction with downstream targets like myosin-IIA and disrupting its function. nih.gov

| Target Protein | Binding Site/Mechanism | Dissociation Constant (Kd) | Key Finding |

| NUPR1 | Binds near amino acid Thr68, inhibiting expression. nih.gov | Not specified | Induces apoptosis and inhibits autophagy in cancer cells. nih.govresearchgate.net |

| Troponin C | Interacts with fragment CB9 (residues 84-135). nih.gov | 8 µM (to apoCB9) | Binding is independent of calcium status. nih.gov |

| Protein S100-A4 | Binds to hydrophobic pocket. nih.gov | 20 µM (with Ca2+), 85 µM (without Ca2+) researcher.life | Induces oligomerization into a pentameric ring, inhibiting function. nih.gov |

Cellular and Subcellular Mechanistic Investigations of Trifluoperazine Sulfate

Regulation of Intracellular Signaling Cascades

Trifluoperazine (B1681574) sulfate (B86663) has been shown to interfere with multiple signaling pathways that are crucial for cell survival, proliferation, and stress responses. These modulatory effects are central to its observed cellular impacts.

PI3K/AKT/FOXO3 Axis Modulation

Scientific investigations have demonstrated that trifluoperazine can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. spandidos-publications.comdeakin.edu.au This inhibition leads to reduced activation of AKT, a critical kinase that promotes cell survival and proliferation. patsnap.comfrontiersin.org A key downstream consequence of AKT inhibition by trifluoperazine is the modulation of the Forkhead box protein O3 (FOXO3). spandidos-publications.com

Normally, activated AKT phosphorylates FOXO3, leading to its sequestration in the cytoplasm and preventing its function as a transcription factor. By reducing AKT activity, trifluoperazine facilitates the nuclear translocation of FOXO3. spandidos-publications.com In the nucleus, FOXO proteins can regulate the expression of genes involved in critical cellular processes such as apoptosis and cell cycle arrest. This modulation of the PI3K/AKT/FOXO3 axis is a significant mechanism through which trifluoperazine exerts its anti-proliferative effects. spandidos-publications.com

Table 1: Effect of Trifluoperazine on the PI3K/AKT/FOXO3 Axis

| Target Protein | Effect of Trifluoperazine | Downstream Consequence |

| AKT | Decreased phosphorylation (inhibition) | Reduced cell survival and proliferation signals |

| FOXO3 | Increased nuclear translocation | Modulation of target gene expression related to apoptosis and cell cycle |

MAPK Pathway (ERK1/2, JNK) Modulation

Trifluoperazine has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) branches. In human A549 lung adenocarcinoma cells, treatment with trifluoperazine resulted in a dose-dependent increase in the phosphorylation of ERK. researchgate.net Concurrently, the phosphorylation of JNK was also significantly enhanced. researchgate.net

The activation of both ERK and JNK pathways is implicated as a mediating factor in trifluoperazine-induced apoptosis in these cells. researchgate.net This suggests that the compound can trigger stress-activated kinase pathways, which in turn contribute to the initiation of programmed cell death. Broader studies on phenothiazines, the class of compounds to which trifluoperazine belongs, also indicate a modulatory role on the MAPK/ERK1/2 pathway.

STAT3-Dependent Lysosomal Membrane Permeabilization

A significant cellular effect of trifluoperazine is the induction of lysosomal membrane permeabilization (LMP). nih.govdrugbank.com This process involves the destabilization of the lysosomal membrane, leading to the release of cathepsins and other hydrolases from the lysosomal lumen into the cytoplasm, which can trigger cell death. nih.gov

Research has shown that this trifluoperazine-induced LMP and subsequent cell death are dependent on the Signal Transducer and Activator of Transcription 3 (STAT3). nih.govdrugbank.com Treatment with trifluoperazine has been found to increase the levels of the active, phosphorylated form of STAT3. nih.gov Knockdown experiments have confirmed that STAT3 is a crucial mediator in the process of trifluoperazine-induced LMP and cell death. nih.govdrugbank.com

Endoplasmic Reticulum Stress Pathways (e.g., PERK-eIF2α Axis)

Trifluoperazine can induce stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and calcium homeostasis. nih.gov This ER stress triggers the Unfolded Protein Response (UPR), an adaptive signaling network. One of the key branches of the UPR involves the protein kinase R-like endoplasmic reticulum kinase (PERK).

Upon ER stress induced by trifluoperazine, PERK is activated. nih.gov Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). researchgate.netnih.gov This phosphorylation leads to a general attenuation of protein translation, which helps to reduce the protein load on the ER and restore homeostasis. nih.gov This activation of the PERK-eIF2α axis is a key mechanism by which trifluoperazine impacts cellular protein synthesis and responds to induced ER stress. researchgate.netnih.gov

Modulation of Protein Kinase Activity (e.g., CaMKIIα, DNA-PK)

Trifluoperazine is known to inhibit the activity of several protein kinases. Notably, it is a potent inhibitor of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα). This inhibition is a key aspect of its pharmacological profile and contributes to its effects on cellular signaling pathways that are regulated by calcium and calmodulin.

Furthermore, trifluoperazine has been shown to inhibit the DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks. By inhibiting DNA-PK, trifluoperazine can impair the cell's ability to repair DNA damage, which can sensitize cells to DNA-damaging agents and induce apoptosis.

Table 2: Summary of Protein Kinase Modulation by Trifluoperazine

| Protein Kinase | Effect of Trifluoperazine | Cellular Consequence |

| CaMKIIα | Inhibition | Alteration of Ca2+/calmodulin-dependent signaling |

| DNA-PK | Inhibition | Impaired DNA double-strand break repair |

Impact on Fundamental Cellular Processes

The modulation of the aforementioned signaling pathways by trifluoperazine sulfate has profound effects on fundamental cellular processes. These include the regulation of cell death, cellular degradation pathways, and cell proliferation.

Trifluoperazine has been demonstrated to induce apoptosis, or programmed cell death, in various cell types. patsnap.com This is often mediated through the signaling cascades it perturbs, such as the PI3K/AKT and MAPK pathways.

The compound also has a complex relationship with autophagy, a cellular process for degrading and recycling cellular components. In some contexts, trifluoperazine has been reported to inhibit autophagy. This inhibition can prevent cancer cells from utilizing autophagy as a survival mechanism, thereby contributing to cell death.

Consistent with its effects on signaling pathways that control cell fate, trifluoperazine generally exhibits anti-proliferative effects, inhibiting the growth of various cell lines. patsnap.comdrugbank.com This is a direct consequence of its ability to induce cell cycle arrest and apoptosis.

Cell Cycle Progression and Arrest Mechanisms

Trifluoperazine has been shown to impede the advancement of the cell cycle, primarily by inducing arrest at the G0/G1 phase. frontiersin.orgnih.gov This effect is achieved through the modulation of key regulatory proteins. In colorectal cancer (CRC) cells, TFP treatment leads to a significant downregulation of cyclin-dependent kinase 2 (CDK2), CDK4, cyclin D1, and cyclin E. frontiersin.org Concurrently, it upregulates the expression of p27, a well-known CDK inhibitor that governs the transition from the G1 to the S phase. frontiersin.org The upregulation of p27 is linked to the promotion of forkhead box protein O3 (FOXO3) nuclear localization and activation. frontiersin.org

Similarly, in mesangial cells, TFP arrests the cell cycle in the G0/G1 phase by down-regulating phosphorylated AKT and JNK, which in turn increases the levels of p21 and decreases the expression of cyclin D1, CDK2, and CDK4. nih.gov This demonstrates a consistent mechanism of action across different cell types, where TFP disrupts the normal progression of the cell cycle by targeting the cyclin-CDK axis.

Table 1: Effect of Trifluoperazine on Cell Cycle Regulatory Proteins

| Cell Type | Protein | Effect of TFP | Reference |

|---|---|---|---|

| Colorectal Cancer Cells | CDK2, CDK4, Cyclin D1, Cyclin E | Downregulation | frontiersin.org |

| Colorectal Cancer Cells | p27 | Upregulation | frontiersin.org |

| Mesangial Cells | Cyclin D1, CDK2, CDK4 | Downregulation | nih.gov |

| Mesangial Cells | p21 | Upregulation | nih.gov |

| Mesangial Cells | Phosphorylated AKT, Phosphorylated JNK | Downregulation | nih.gov |

Cellular Proliferation and Anti-Proliferative Effects

The cell cycle arrest induced by Trifluoperazine directly contributes to its anti-proliferative effects. frontiersin.orgnih.gov In various cancer cell lines, TFP has been observed to inhibit cell proliferation in a dose- and time-dependent manner. nih.govmdpi.com For instance, in human A549 lung adenocarcinoma cells, TFP significantly curbed proliferation. nih.gov Studies on non-small cell lung cancer (NSCLC) cells also demonstrated that TFP and its analogs effectively reduce cell proliferation. mdpi.com

Furthermore, in vivo studies have substantiated these findings. In mouse models of colorectal cancer, TFP treatment significantly suppressed tumor growth. frontiersin.org Similarly, in a xenograft model using A549 cells, both TFP and its analog, 3dc, inhibited metastasis, highlighting the compound's potential to control cancer progression. mdpi.com However, it is noteworthy that low concentrations of TFP have been reported to promote proliferation in glioma cells, suggesting a context-dependent and concentration-dependent effect on cellular proliferation. uky.edu

Apoptosis Induction Mechanisms

Trifluoperazine is a potent inducer of apoptosis, or programmed cell death, in various cancer cells. frontiersin.orgnih.gov The primary mechanism appears to be the activation of the mitochondria-mediated intrinsic apoptosis pathway. frontiersin.org This is characterized by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels in CRC cells. frontiersin.org

The induction of apoptosis by TFP involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of mitochondrial integrity. frontiersin.orgnih.gov Specifically, TFP treatment has been shown to down-regulate the anti-apoptotic protein Bcl-2 while enhancing the levels of the pro-apoptotic protein Bax in A549 lung adenocarcinoma cells. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases, the executioners of apoptosis. Indeed, TFP treatment has been observed to significantly increase the ratio of cleaved caspase-3 to pro-caspase-3. frontiersin.org The apoptotic process induced by TFP can be observed as early as 6 hours after treatment in some cell lines. frontiersin.org

Table 2: Key Molecular Events in Trifluoperazine-Induced Apoptosis

| Cell Line | Molecular Event | Outcome | Reference |

|---|---|---|---|

| Colorectal Cancer Cells | Decreased mitochondrial membrane potential | Intrinsic apoptosis pathway activation | frontiersin.org |

| Colorectal Cancer Cells | Increased reactive oxygen species levels | Intrinsic apoptosis pathway activation | frontiersin.org |

| A549 Lung Adenocarcinoma Cells | Down-regulation of Bcl-2 | Promotion of apoptosis | nih.gov |

| A549 Lung Adenocarcinoma Cells | Enhancement of Bax | Promotion of apoptosis | nih.gov |

| Colorectal Cancer Cells | Increased cleaved caspase-3/pro-caspase-3 ratio | Execution of apoptosis | frontiersin.org |

Autophagy Regulation

The role of Trifluoperazine in regulating autophagy is complex and appears to be cell-type and context-dependent. Autophagy is a cellular process of self-degradation that can either promote cell survival or contribute to cell death. ijbs.com

In some cancer models, TFP acts as an autophagy inhibitor. nih.govnih.gov In multiple myeloma (MM) cells, TFP was shown to inhibit autophagy, and this inhibition was linked to the induction of apoptosis. nih.govresearchgate.net The study demonstrated that TFP treatment led to a decrease in the conversion of LC3-I to LC3-II and an accumulation of p62, indicating a blockage of autophagic flux. nih.gov Similarly, in glioblastoma, TFP was identified as a novel autophagy inhibitor that blocks the acidification of lysosomes. nih.gov

Conversely, other studies have reported that TFP can induce autophagy. cell-stress.com In certain cancer cells, TFP-mediated autophagy was dependent on the inhibition of the Akt-mTORC1 signaling pathway. cell-stress.com Furthermore, TFP-induced autophagy has been shown to have protective effects in models of Parkinson's disease by rescuing dopaminergic neurons from the toxic effects of α-synuclein accumulation. cell-stress.com This dual role suggests that TFP's effect on autophagy is a critical determinant of its ultimate cellular outcome.

DNA Repair Pathway Inhibition

Trifluoperazine has been demonstrated to inhibit DNA repair mechanisms, thereby sensitizing cancer cells to DNA-damaging agents. nih.govnih.gov Specifically, TFP has been shown to suppress the non-homologous end joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks (DSBs) in mammalian cells. nih.govresearchgate.net

In non-small cell lung carcinoma cells, TFP increased the longevity of DNA strand breaks induced by the chemotherapeutic agent bleomycin (B88199). nih.gov This was associated with a significantly lower efficiency of NHEJ-mediated rejoining of DSBs in the presence of TFP. nih.govresearchgate.net Further studies have shown that TFP can inhibit the repair of DNA damage induced by ionizing radiation. researchgate.net This inhibition of DNA repair leads to an accumulation of DNA damage, which can trigger cell death pathways. Research has also indicated a potential role for calmodulin in the excision repair of UV light-induced pyrimidine (B1678525) dimers, with TFP, as a calmodulin antagonist, showing an ability to decrease the number of single-strand breaks produced during this repair process. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mitigation

The interaction of Trifluoperazine with reactive oxygen species (ROS) and oxidative stress is multifaceted. Several studies have shown that TFP can induce the generation of ROS, which can contribute to its cytotoxic effects. frontiersin.orgnih.gov In colorectal cancer cells, TFP-induced apoptosis was associated with increased ROS levels. frontiersin.org Similarly, in human sperm, higher concentrations of TFP led to the accumulation of ROS and a decrease in mitochondrial membrane potential, resulting in reduced sperm viability. nih.gov

Conversely, TFP has also been shown to exhibit protective effects against oxidative stress in certain contexts. In a study on chemotherapy-induced neurotoxicity, pre-treatment with TFP attenuated the decrease in cell viability caused by cytarabine (B982) and ifosfamide. nih.gov This protective effect was linked to the mitigation of ROS generation and mitochondrial damage induced by these chemotherapeutic agents. nih.gov This suggests that TFP's impact on ROS and oxidative stress may depend on the specific cellular environment and the nature of the oxidative challenge.

Cellular Ion Fluxes and Membrane Potential Dynamics

Trifluoperazine can influence cellular ion fluxes and membrane potential, primarily through its interaction with ion channels. In bovine chromaffin cells, TFP was found to reduce inward ionic currents. nih.govnih.gov

Specifically, TFP potently blocked acetylcholine-induced currents by what appeared to be a slow block or allosteric modification of the channel. nih.gov It also reduced whole-cell calcium currents (ICa). nih.govnih.gov Interestingly, TFP did not have an effect on sodium channel currents at the concentrations tested. nih.gov The inhibition of these inward ionic currents can alter the cell's electrical excitability. Furthermore, the study demonstrated that TFP's block of exocytosis was independent of its reduction of inward ionic currents, suggesting an intracellular mechanism of action as well. nih.govnih.gov The resting membrane potential of a cell is established by the differential permeability of the membrane to various ions and the action of active transport pumps, creating electrochemical gradients. derangedphysiology.com By altering ion channel function, TFP can thus impact these fundamental cellular electrical properties.

Specific Cellular Phenotype Modulation

This compound's influence extends to the modulation of specific cellular phenotypes, demonstrating its potential to alter cellular behavior in pathological contexts. Research has focused on its effects on both vascular smooth muscle cells involved in pulmonary arterial hypertension and on neural cells such as microglia, revealing nuanced mechanistic actions at the cellular level.

Vascular Smooth Muscle Cell Phenotype Modulation (e.g., PAH-PASMCs)

In the context of pulmonary arterial hypertension (PAH), a disease characterized by the excessive proliferation and apoptosis resistance of pulmonary artery smooth muscle cells (PASMCs), Trifluoperazine (TFP) has been investigated for its potential to reverse this pathological phenotype. nih.govbohrium.com Studies on PASMCs isolated from PAH patients (PAH-PASMCs) have shown that TFP exerts potent anti-proliferative and pro-apoptotic effects. nih.govbohrium.com

Treatment of cultured PAH-PASMCs with TFP leads to a significant reduction in cell proliferation and survival. nih.govbohrium.com This modulation is associated with key changes in intracellular signaling pathways. Specifically, exposure to TFP results in the downregulation of AKT activity and promotes the nuclear translocation of the forkhead box protein O3 (FOXO3). nih.govbohrium.com The activation of the FOXO3 transcription factor is a critical event that drives the expression of genes involved in apoptosis and cell cycle arrest, thereby countering the cancer-like phenotype of exaggerated growth seen in PAH-PASMCs. nih.govbohrium.com These findings highlight TFP's ability to modulate the fundamental cellular processes that contribute to vascular remodeling in PAH. nih.gov

Table 1: Effects of Trifluoperazine on PAH-PASMC Phenotype

| Cellular Process | Effect of Trifluoperazine | Associated Molecular Change |

|---|---|---|

| Proliferation | Strong inhibition | - |

| Survival | Strong inhibition / Pro-apoptotic | - |

| AKT Activity | Downregulation | - |

| FOXO3 Localization | Nuclear Translocation | - |

Neural Cell Interactions (e.g., Microglia Complexity)

This compound also modulates the phenotype of microglia, the resident immune cells of the central nervous system. Microglial activation is a key component of neuroinflammation and is often characterized by morphological changes, including a shift from a ramified, surveillant state to an amoeboid, phagocytic state.

In vitro studies have demonstrated that TFP can influence this morphological transition. When primary microglia are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, they typically adopt an amoeboid shape. However, co-treatment with TFP was found to counteract this change. nih.gov The microglia co-treated with LPS and TFP exhibited a more ramified morphology with extending cellular processes, indicative of a less activated state. nih.gov

Furthermore, in vivo research in mouse models of diet-induced obesity, which is associated with hypothalamic inflammation, has shown that TFP administration can suppress the activation of microglia in the arcuate nucleus (ARC). nih.gov This was evidenced by a reduction in the number of microglia and a decrease in the size of their cell bodies in TFP-treated mice compared to untreated obese mice. nih.gov These findings suggest that Trifluoperazine can modulate microglia complexity, promoting a less inflammatory phenotype and potentially mitigating neuroinflammation.

Table 2: Effects of Trifluoperazine on Microglia Phenotype

| Condition | Observed Effect on Microglia |

|---|---|

| In vitro (LPS-stimulated) | Promotes a ramified morphology with extending processes, counteracting the LPS-induced amoeboid shape. nih.gov |

| In vivo (Hypothalamic inflammation) | Reduces the number and cell body size of activated microglia. nih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Trifluoperazine |

Cancer Biology Research Applications

This compound has been investigated for its potential anti-cancer properties, demonstrating efficacy in various preclinical models. Its mechanisms of action appear to involve the induction of apoptosis, inhibition of cell proliferation, and sensitization of cancer cells to conventional chemotherapeutics.

Research has shown that trifluoperazine, in combination with tamoxifen (B1202), can effectively inhibit the growth of malignant peripheral nerve sheath tumors (MPNSTs). nih.govoup.com In preclinical studies, while both drugs individually reduced xenograft growth by 50%, their combined use resulted in a significant 90% reduction in graft mass. nih.gov This enhanced effect is attributed to the complementary signaling cascades targeted by each compound. nih.govoup.com Kinomic analyses have revealed that while tamoxifen and trifluoperazine share some targets in MPNSTs, they also have distinct mechanisms of action. nih.gov Notably, trifluoperazine was found to counteract tamoxifen-induced increases in serum/glucocorticoid regulated kinase 1, a protein associated with tamoxifen resistance. nih.gov These findings suggest a synergistic therapeutic strategy for MPNSTs. nih.gov

A significant area of research has been the ability of trifluoperazine to sensitize cancer cells to standard chemotherapeutic agents, particularly cisplatin (B142131). researchgate.netnih.gov Studies have demonstrated that trifluoperazine can circumvent cisplatin resistance in urothelial carcinoma cells. researchgate.netnih.govnih.gov This effect is achieved, in part, by downregulating the anti-apoptotic protein Bcl-xL. researchgate.netnih.gov The co-treatment of trifluoperazine with cisplatin potentiates the cytotoxicity of cisplatin in resistant cells. nih.gov Beyond cisplatin, trifluoperazine has also been shown to enhance the sensitivity of non-small cell lung cancer cells to bleomycin by inhibiting the repair of DNA double-strand breaks. nih.govmdpi.com Furthermore, some research indicates that trifluoperazine can upregulate the Bax/Bcl-2 ratio, thereby promoting apoptosis. nih.gov

Trifluoperazine has demonstrated anti-tumor effects across a range of cancer cell lines and in vivo models.

Lung Carcinoma: In studies using the A549 human lung cancer cell line, trifluoperazine and its analogs have been shown to inhibit cell proliferation, as well as anchorage-dependent and independent colony formation. mdpi.com Furthermore, in a xenograft model where A549 cells were injected into the tail veins of mice, trifluoperazine treatment inhibited metastasis. mdpi.com

Urothelial Carcinoma: In vivo studies have confirmed the efficacy of trifluoperazine in suppressing cisplatin-resistant urothelial carcinoma. nih.govnih.gov In xenograft models using T24/R cells, trifluoperazine administered alone effectively suppressed tumor growth. nih.govnih.gov When combined with cisplatin, trifluoperazine enhanced the anti-tumor effect on the xenografts. nih.govnih.gov

Melanoma Brain Metastasis: Trifluoperazine has shown promise in treating melanoma brain metastasis, a significant challenge due to the blood-brain barrier. nih.govnih.govresearchgate.net Its ability to cross this barrier makes it a potential candidate for this indication. nih.govnih.gov In preclinical models, intraperitoneal administration of trifluoperazine inhibited the growth of established melanoma brain metastases and extended the survival of the animals. nih.govresearchgate.net Mechanistically, trifluoperazine is suggested to induce G0/G1 cell cycle arrest and mitochondrial-dependent intrinsic apoptosis in melanoma cells. nih.govresearchgate.net It has also been shown to inhibit autophagic flux and impair the acidification of lysosomes. nih.govresearchgate.net

Pulmonary Arterial Hypertension (PAH) Preclinical Studies

The anti-proliferative and pro-apoptotic properties of trifluoperazine have also been explored in the context of pulmonary arterial hypertension (PAH), a condition characterized by the abnormal proliferation of pulmonary artery smooth muscle cells (PASMCs). nih.govresearchgate.net

In vitro studies using PASMCs isolated from PAH patients have demonstrated that trifluoperazine exerts strong anti-proliferative and anti-survival effects. nih.govresearchgate.net Treatment of these cells with trifluoperazine was associated with a downregulation of AKT activity and the nuclear translocation of the forkhead box protein O3 (FOXO3). nih.govresearchgate.net The compound was also found to dose-dependently decrease the expression of cell proliferative markers like mini chromosome maintenance protein 2 (MCM2) and polo-like kinase 1 (PLK1), as well as the anti-apoptosis factor Survivin. nih.govresearchgate.net Furthermore, trifluoperazine significantly increased cell death, as indicated by Annexin V staining. nih.gov

The in vivo therapeutic potential of trifluoperazine has been evaluated in two established rat models of PAH: the monocrotaline-induced model and the Sugen/hypoxia-induced model. nih.govresearchgate.net In both preclinical models, trifluoperazine treatment led to significant improvements in cardiopulmonary hemodynamics. nih.govresearchgate.net Specifically, it lowered the right ventricular systolic pressure and total pulmonary resistance, while also improving cardiac function. nih.govresearchgate.net Histopathological analysis revealed that trifluoperazine reduced the medial wall thickness of distal pulmonary arteries, indicating a beneficial anti-remodeling effect. nih.gov

Data Tables

Table 1: Effects of Trifluoperazine on Cancer Models

| Cancer Type | Model | Key Findings |

|---|---|---|

| Malignant Peripheral Nerve Sheath Tumors (MPNST) | Xenograft | Combination with tamoxifen reduced graft mass by 90%. nih.gov |

| Urothelial Carcinoma | Cisplatin-resistant T24/R cells and xenografts | Sensitizes cells to cisplatin; suppresses tumor growth in vivo. nih.govnih.gov |

| Lung Carcinoma | A549 cell line and xenograft | Inhibits proliferation, colony formation, and metastasis. mdpi.com |

Table 2: Effects of Trifluoperazine on Pulmonary Arterial Hypertension (PAH) Models

| Model | Key Findings |

|---|---|

| In vitro (PAH-PASMCs) | Strong anti-proliferative and anti-survival effects; downregulation of AKT activity. nih.govresearchgate.net |

| Monocrotaline-induced PAH (rat) | Lowered right ventricular systolic pressure and total pulmonary resistance; improved cardiac function. nih.gov |

Antiviral Research

Trifluoperazine has demonstrated notable antiviral properties, particularly against Vesicular Stomatitis Virus (VSV) and Herpes Simplex Virus-1 (HSV-1).

Research has shown that trifluoperazine significantly inhibits the replication of both VSV, an RNA virus, and HSV-1, a DNA virus researchgate.netfrontiersin.orgfrontiersin.org. This broad-spectrum antiviral activity is attributed to its interaction with host cellular machinery rather than direct action on viral components. Studies have indicated that trifluoperazine's antiviral function is mediated through the PERK-eIF2α signaling pathway researchgate.netfrontiersin.orgfrontiersin.org. It increases the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key regulator of protein synthesis. This phosphorylation leads to a global reduction in protein translation, thereby hindering the production of viral proteins necessary for replication frontiersin.org.

The mechanism is dependent on calmodulin (CALM), a calcium-binding protein involved in numerous cellular signaling pathways researchgate.netfrontiersin.org. However, the antiviral effect is independent of the dopamine (B1211576) receptor D2 (DRD2), another target of trifluoperazine researchgate.netfrontiersin.org. In animal models, trifluoperazine has been shown to protect mice from lethal VSV infection, improving survival rates and reducing lung injury researchgate.netfrontiersin.org.

Table 1: Antiviral Activity of Trifluoperazine

| Virus | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Vesicular Stomatitis Virus (VSV) | In vitro and in vivo (mice) | Significant inhibition of viral replication, protection from lethal infection. | Induction of eIF2α phosphorylation via the PERK pathway, dependent on calmodulin. |

| Herpes Simplex Virus-1 (HSV-1) | In vitro | Significant inhibition of viral replication. | Induction of eIF2α phosphorylation via the PERK pathway, dependent on calmodulin. |

Antifungal Research

Trifluoperazine has also been investigated for its potential as an antifungal agent, with studies focusing on pathogenic fungi such as Candida species.

In vitro studies have demonstrated the effectiveness of trifluoperazine against Candida albicans. It has been shown to inhibit the growth of multiple strains of C. albicans with a Minimum Inhibitory Concentration (MIC) of less than 31 μg/ml (65 μM) nih.govnih.gov. Furthermore, trifluoperazine inhibits the yeast-to-mycelial transition in C. albicans, a critical step in its pathogenesis and tissue invasion nih.govnih.gov. While the antifungal activity of phenothiazines has been noted against a range of fungi, specific research on the efficacy of trifluoperazine against Candida guilliermondii is limited in the currently available literature.

**Table 2: Antifungal Activity of Trifluoperazine against *Candida albicans***

| Parameter | Observation | Concentration |

|---|---|---|

| Growth Inhibition (MIC) | Inhibition of growth of six C. albicans strains | < 31 μg/ml (65 μM) |

| Morphogenesis | Inhibition of yeast-to-mycelial transition | 20-60 μM |

The anticandidal mechanism of trifluoperazine is linked to its role as a calmodulin inhibitor. The drug's antifungal effects are suggested to stem from its interference with Ca2+/calmodulin-dependent protein phosphorylation in C. albicans mdpi.com. Studies using 3H-thymidine uptake have revealed that trifluoperazine affects DNA synthesis in this fungus mdpi.com. By disrupting calmodulin-mediated processes, trifluoperazine can lead to cell cycle arrest, impacting both the G1 progression and mitotic phases mdpi.com. This disruption of fundamental cellular processes ultimately contributes to the inhibition of fungal growth.

Pain Pathophysiology Models (e.g., Neuropathic Pain via CaMKIIα Inhibition)

Trifluoperazine has shown promise in preclinical models of neuropathic pain, primarily through its inhibition of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα).

In rodent models of neuropathic pain, such as those induced by spinal nerve ligation, trifluoperazine has been demonstrated to dose-dependently reverse mechanical allodynia and thermal hyperalgesia tandfonline.com. This analgesic effect is directly correlated with the suppression of CaMKII activation in the spinal cord tandfonline.com. As a potent CaMKIIα inhibitor, trifluoperazine's ability to alleviate neuropathic pain highlights the critical role of this kinase in the maintenance of chronic pain states tandfonline.comnih.gov. Research has also shown its effectiveness in preventing or reversing persistent inflammatory pain in models using complete Freund's adjuvant nih.gov.

Table 3: Effect of Trifluoperazine on Neuropathic Pain Behaviors in a Spinal Nerve Ligation (SNL) Model

| Dose (i.p.) | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia |

|---|---|---|

| 0.1 mg/kg | No significant effect | No significant effect |

| 0.25 mg/kg | Complete reversal | Complete reversal |

| 0.5 mg/kg | Complete reversal | Complete reversal |

Plant Biology Research

While less explored than its applications in animal models, trifluoperazine has been utilized in plant biology research, largely due to its properties as a calmodulin antagonist.

Studies have investigated the effects of trifluoperazine on fundamental physiological processes in plants. For instance, research on mung bean (Phaseolus aureus) mitochondria revealed that trifluoperazine inhibits ADP-stimulated respiration with various substrates, suggesting the bc1 complex as a major site of inhibition in the electron transport chain. It was also found to depress the membrane potential of energized mitochondria and inhibit both membrane-bound and soluble ATPases, with an IC50 of 28 μM for both. This inhibition of electron transport and phosphorylation appears to be independent of calmodulin.

Another area of investigation has been its impact on plant growth. In cotton, pretreatment with trifluoperazine was shown to inhibit the hormetic (biphasic dose-response) growth induced by the herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and metribuzin. This suggests an involvement of Ca2+ influx, which is antagonized by the calmodulin inhibitor, in the growth stimulation observed at low herbicide concentrations.

Preclinical Efficacy and Mechanistic Validation in Disease Models

Calmodulin-Mediated Cytokinin Response Inhibition

Trifluoperazine (B1681574) sulfate (B86663), a well-documented calmodulin antagonist, has been instrumental in elucidating the role of calcium and calmodulin in mediating the physiological effects of cytokinins, a class of plant hormones. Preclinical studies in various plant models have demonstrated that trifluoperazine sulfate effectively inhibits cytokinin-regulated processes, providing mechanistic validation for the involvement of calmodulin in cytokinin signal transduction pathways.

Research has established that several calmodulin antagonists, including trifluoperazine, can inhibit cytokinin-dependent physiological responses in plants. This inhibition is believed to occur through the binding of these compounds to calmodulin in a calcium-dependent manner, thereby preventing the activation of calmodulin-dependent enzymes and downstream signaling events. nih.gov

Two primary plant-based systems have been utilized to investigate the inhibitory effects of trifluoperazine on cytokinin responses: the induction of betacyanin synthesis in Amaranthus tricolor seedlings and the promotion of growth in soybean callus cultures. nih.gov In both systems, trifluoperazine demonstrated a potent inhibitory effect on the cytokinin-mediated responses.

In Amaranthus tricolor seedlings, cytokinin-induced betacyanin synthesis was significantly inhibited by trifluoperazine. nih.gov The inhibitory potency of various calmodulin antagonists was compared, with trifluoperazine being among the more effective compounds. nih.gov The half-maximal inhibitory concentration (IC50) for trifluoperazine in this assay was found to be in the micromolar range, highlighting its efficacy. nih.gov The inhibition by trifluoperazine was also observed to be reversible. nih.gov

Similarly, in soybean callus cultures, trifluoperazine effectively inhibited cytokinin-dependent growth. nih.gov The concentrations required for inhibition in this system were even lower than those needed for the inhibition of betacyanin synthesis, suggesting a potentially greater sensitivity of this process to calmodulin antagonism. nih.gov

Further evidence for the role of calmodulin in cytokinin action comes from studies on bud formation in the moss Funaria hygrometrica. nih.gov Cytokinins stimulate bud formation in this moss, a process that is dependent on an increase in intracellular calcium. nih.gov Trifluoperazine was shown to effectively block this cytokinin-induced budding, more so than the related compound chlorpromazine. nih.gov This finding supports the hypothesis that a rise in intracellular calcium, acting through calmodulin, is a critical step in the cytokinin signaling pathway leading to developmental changes like bud formation. nih.gov

The collective preclinical evidence from these diverse plant models strongly supports the mechanism of trifluoperazine as an inhibitor of calmodulin-mediated cytokinin responses. By binding to and inactivating calmodulin, trifluoperazine effectively uncouples the cytokinin signal from its downstream physiological effects.

Inhibitory Potency of Calmodulin Antagonists on Cytokinin-Induced Betacyanin Synthesis nih.gov

| Compound | IC50 (mM) |

| Fluphenazine | < 0.1 |

| Trifluoperazine | ~0.15 |

| Pimozide | ~0.15 |

| Chlorpromazine | ~0.2 |

| Dibucaine | ~0.3 |

| Penfluridol | ~0.4 |

| Haloperidol | ~0.5 |

| Tetracaine | ~0.6 |

Inhibitory Potency of Calmodulin Antagonists on Cytokinin-Dependent Soybean Callus Growth nih.gov

| Compound | IC50 (mM) |

| Pimozide | ~0.07 |

| Trifluoperazine | ~0.07 |

| Penfluridol | ~0.1 |

| Chlorpromazine | ~0.2 |

| Haloperidol | ~0.4 |

| Tetracaine | ~0.5 |

Advanced Research Methodologies and Analytical Approaches for Trifluoperazine Sulfate Studies

Biochemical and Cell-Based Assay Platforms

A variety of biochemical and cell-based assays are instrumental in elucidating the effects of trifluoperazine (B1681574) sulfate (B86663) on cellular processes. These platforms allow for the quantitative analysis of cell viability, apoptosis, protein expression, and other key cellular events.

Assays that measure cell viability and proliferation are fundamental in assessing the cytostatic and cytotoxic effects of trifluoperazine sulfate. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are colorimetric methods widely used to determine cell viability. nih.govunc.edu These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govunc.edu

Studies have shown that trifluoperazine inhibits the proliferation of various cell types in a dose- and time-dependent manner, as demonstrated by MTT and CCK-8 assays. acs.org For instance, in human renal mesangial cells, trifluoperazine was found to inhibit proliferation, an effect that was confirmed in vivo by the decreased expression of proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and Ki-67. researchgate.net Ki-67 is a protein strictly associated with cell proliferation and is a reliable marker for assessing the growth fraction of a cell population.

Table 1: Selected Research Findings on this compound's Effect on Cell Viability and Proliferation

| Cell Type | Assay Used | Key Findings | Reference |

|---|---|---|---|

| Human Renal Mesangial Cells | MTT, Ki-67 Immunohistochemistry | Trifluoperazine inhibited cell proliferation in a dose- and time-dependent manner. | researchgate.net |

| Multiple Myeloma Cells | CCK-8 | Trifluoperazine inhibited cell growth. | nih.gov |

| Human A549 Lung Adenocarcinoma Cells | Not specified | Trifluoperazine significantly inhibited cell proliferation in a dose- and time-dependent manner. | nih.gov |

Trifluoperazine has been shown to induce apoptosis, or programmed cell death, in various cell lines. A key method for detecting early-stage apoptosis is the Annexin V assay. Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis. By using a fluorescently labeled Annexin V, apoptotic cells can be identified and quantified using techniques like flow cytometry or fluorescence microscopy.

Research has demonstrated that treatment with trifluoperazine leads to a dose-dependent increase in the apoptotic cell population in cancer cells, as confirmed by Annexin V staining. biorxiv.orgnih.gov This induction of apoptosis is a crucial mechanism behind its potential anticancer effects. nih.govbiorxiv.org

To understand the molecular pathways affected by this compound, researchers employ techniques like Western blotting and immunofluorescence to analyze changes in protein expression and phosphorylation states. Western blotting allows for the quantification of specific proteins in a sample, while immunofluorescence provides spatial information about protein localization within cells.

Studies have revealed that trifluoperazine treatment can modulate the expression of key proteins involved in apoptosis and cell cycle regulation. For example, it has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. acs.orgnih.gov Furthermore, trifluoperazine can influence the activation of signaling pathways by altering the phosphorylation status of proteins like AKT and JNK. acs.orgresearchgate.net For instance, in mesangial cells, trifluoperazine was found to inhibit the phosphorylation of AKT, suggesting an inactivation of the PI3K/AKT signaling pathway. acs.org

Table 2: Impact of Trifluoperazine on Protein Expression and Phosphorylation

| Protein | Change in Expression/Phosphorylation | Analytical Technique | Cell Type | Reference |

|---|---|---|---|---|

| Bcl-2 | Down-regulated | Western Blot | Human A549 Lung Adenocarcinoma Cells, Mesangial Cells | acs.orgnih.gov |

| Bax | Up-regulated | Western Blot | Human A549 Lung Adenocarcinoma Cells, Mesangial Cells | acs.orgnih.gov |

| p-AKT | Inhibited | Western Blot | Mesangial Cells | acs.org |

| p-JNK | Inhibited | Western Blot | Human Renal Mesangial Cells | researchgate.net |

| Cyclin D1, CDK2, CDK4 | Down-regulated | Western Blot | Human Renal Mesangial Cells | researchgate.net |

| p21 | Up-regulated | Western Blot | Human Renal Mesangial Cells | researchgate.net |

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. When used for cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). foxchase.orgarxiv.org

Investigations using flow cytometry have shown that trifluoperazine can arrest the cell cycle in the G0/G1 phase. researchgate.net This cell cycle arrest prevents cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting proliferation. This effect is often associated with the down-regulation of cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward, such as Cyclin D1, CDK2, and CDK4, and the up-regulation of CDK inhibitors like p21. researchgate.net

Recent research has highlighted the antiviral properties of trifluoperazine. To quantify the inhibitory effect of the compound on viral replication, researchers utilize viral titration methods like the plaque assay and nucleic acid quantification techniques such as quantitative polymerase chain reaction (qPCR).

A plaque assay is a standard method to determine the concentration of infectious virus particles, known as plaque-forming units (PFU), in a sample. nih.gov It involves infecting a monolayer of host cells with serial dilutions of the virus and observing the formation of plaques, which are localized areas of cell death caused by viral replication. nih.gov Studies have demonstrated that trifluoperazine significantly inhibits the replication of both RNA viruses, like Vesicular Stomatitis Virus (VSV), and DNA viruses, such as Herpes Simplex Virus Type 1 (HSV-1), as evidenced by a reduction in viral titers determined by plaque assays. nih.gov

Quantitative PCR (qPCR) is a molecular biology technique used to amplify and simultaneously quantify a targeted DNA molecule. In virology, it is used to measure the amount of viral genetic material (DNA or RNA) in a sample, providing a measure of the viral load. Research has confirmed the antiviral activity of trifluoperazine by showing a significant decrease in viral mRNA levels for VSV and viral genomic DNA for HSV-1 in treated cells, as measured by qPCR. nih.gov

Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding the direct interaction between this compound and its molecular targets is crucial for elucidating its mechanism of action. A range of biophysical techniques are employed to characterize these ligand-target interactions in detail, providing information on binding affinity, stoichiometry, and conformational changes.

One of the primary targets of trifluoperazine is calmodulin, a calcium-binding protein involved in numerous cellular signaling pathways. biorxiv.org The interaction between trifluoperazine and calmodulin has been extensively studied using various biophysical methods. X-ray crystallography has been used to determine the three-dimensional structure of the calmodulin-trifluoperazine complex, revealing the specific binding sites of the drug on the protein. acs.orgnih.gov

Spectroscopic techniques such as circular dichroism (CD) and fluorescence spectroscopy are also valuable tools. CD spectroscopy can detect changes in the secondary structure of a protein upon ligand binding. Studies on the interaction of trifluoperazine with bovine serum albumin (BSA) have shown that its binding induces conformational changes, including a reduction in the α-helical content of the protein. Fluorescence spectroscopy can be used to study binding affinities and the microenvironment of fluorescent amino acid residues, like tryptophan, within a protein.

Microcalorimetry, particularly isothermal titration calorimetry (ITC), is a powerful technique for directly measuring the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov These parameters provide a complete thermodynamic profile of the interaction.

Furthermore, computational methods like molecular dynamics simulations and docking are used to model the interaction between trifluoperazine and its targets at an atomic level, providing insights into the binding modes and the dynamics of the complex. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Calcium-Calmodulin Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structural and dynamic aspects of protein-ligand interactions in solution. In the context of this compound, NMR has been instrumental in elucidating the details of its binding to the calcium-regulatory protein, calmodulin (CaM).

One key application involves the use of Calcium-43 (⁴³Ca) NMR. Early studies faced challenges in distinguishing the NMR signals of free calcium ions from those bound to calmodulin. However, the use of a shift reagent, a complex of Dysprosium(III) chloride (DyCl₃) and sodium polyphosphate (Na₅P₃O₁₀), successfully separated the ⁴³Ca resonances of protein-bound Ca²⁺ from free Ca²⁺. nih.gov This experimental approach unequivocally demonstrated that the presence of trifluoperazine markedly increases the affinity of calmodulin for calcium, contrary to earlier suggestions that the drug liberated Ca²⁺ from the protein. nih.gov

Additionally, Cadmium-113 (¹¹³Cd) NMR has been utilized as a probe for calcium binding sites, as the Cd²⁺ ion is a suitable substitute for Ca²⁺ due to their similar ionic radii. nih.gov Studies using ¹¹³Cd NMR on calmodulin revealed the presence of two high-affinity binding sites. The addition of trifluoperazine to (Cd²⁺)₄-calmodulin complex induced significant changes in the ¹¹³Cd NMR spectrum, with the appearance of new, narrow signals. nih.gov This indicates that trifluoperazine binding directly affects the environment of the cation binding sites, further confirming the intimate relationship between drug binding and the protein's calcium-binding properties.

| Technique | Isotope | Key Finding | Citation |

| Shift Reagent NMR | ⁴³Ca | Demonstrated that trifluoperazine increases the affinity of calmodulin for Ca²⁺. | nih.gov |

| Direct NMR | ¹¹³Cd | Showed that trifluoperazine binding alters the chemical environment of the cation binding sites in calmodulin. | nih.gov |

Proteomic and Metabolomic Approaches

Cellular membranes contain specialized microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids. These domains are resistant to solubilization by non-ionic detergents like Triton X-100 at low temperatures, allowing for their isolation as Detergent-Resistant Membranes (DRMs). mdpi.com DRM subproteomics is an approach used to identify the specific proteins that reside within these platforms, which are crucial hubs for cellular signaling.

Given that trifluoperazine is a membrane-active compound that interacts with integral membrane proteins, DRM subproteomics represents a valuable methodology for identifying its protein targets within these functional microdomains. The process involves several key steps:

DRM Isolation : Cells or tissues are treated with a cold non-ionic detergent (e.g., Triton X-100). The lysate is then subjected to sucrose (B13894) density gradient ultracentrifugation. The lipid raft-associated DRMs, being buoyant, float to the lower-density fractions of the gradient, separating them from detergent-soluble membrane and cytosolic proteins.

Protein Extraction and Digestion : Proteins are extracted from the isolated DRM fraction.

Mass Spectrometry Analysis : The resulting peptides are analyzed using mass spectrometry to identify the full complement of proteins present in the DRMs—the "raft proteome."

To identify specific targets of trifluoperazine, a quantitative proteomic approach could be employed. This would involve comparing the DRM proteome of cells treated with trifluoperazine against untreated control cells. Proteins that show altered abundance or association with the DRMs in the presence of the drug would be considered potential targets or components of pathways affected by trifluoperazine.

Computational and Structural Biology Approaches

Computational methods provide atomic-level insights into the interaction between a ligand and its receptor. When an experimental structure is unavailable, homology modeling can be used to build a three-dimensional model of a target protein based on the known structure of a related homologous protein.

Molecular dynamics (MD) simulations are then used to study the physical movements and conformational changes of the receptor-ligand complex over time. For trifluoperazine, MD simulations have been performed on its complex with calmodulin, starting from the known X-ray crystal structure. nih.gov Such simulations place the static crystal structure into a more physiologically relevant aqueous environment, allowing researchers to observe the dynamic behavior of the complex. nih.gov

Key findings from MD simulations of the calmodulin-trifluoperazine complex include the observation that the solution structure is very similar to the crystal structure of the 1:2 calmodulin-TFP complex, where two drug molecules are bound to the C-terminal domain of the protein. nih.gov Furthermore, these simulations have shown that the binding ability of the secondary binding site in the C-domain is higher than that of the primary site in the N-domain, providing a dynamic rationale for the observed binding stoichiometry and affinity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is used to understand the binding mode of trifluoperazine and to characterize the amino acid residues that form its binding pocket.

Crystal structures of calmodulin in complex with trifluoperazine have revealed the precise nature of the binding pockets. mdpi.comraftprot.org Trifluoperazine binds to calmodulin in a calcium-dependent manner, inducing a significant conformational change in the protein. The elongated, dumbbell-shaped Ca²⁺-calmodulin collapses into a more compact, globular form upon drug binding. mdpi.com

This structural change is driven by the interaction of trifluoperazine with two hydrophobic binding pockets on calmodulin. These pockets are formed by amino acid residues adjacent to the calcium-coordinating loops and serve as key recognition sites for both inhibitors like trifluoperazine and target enzymes. mdpi.com Docking studies can computationally replicate this binding, and the resulting models are scored based on binding energy to predict the most stable conformation. Analysis of the docked complex allows for detailed characterization of the binding pocket, identifying key hydrophobic and electrostatic interactions between the drug and specific residues of the target protein. For instance, studies on trifluoperazine's interaction with bovine serum albumin combined docking analysis with spectroscopic methods to identify its binding site near tryptophan residue 213 in subdomain IIA.

| Target Protein | Interacting Residues/Domain | Key Finding | Citation |

| Calmodulin | C-terminal domain hydrophobic pocket | Trifluoperazine binding induces a major conformational change from an elongated to a compact globular form. | mdpi.com |

| Calmodulin | N-terminal and C-terminal domains | Crystal structure shows extensive contacts with the C-terminal domain and fewer contacts with the N-terminal domain. | raftprot.org |

| Bovine Serum Albumin | Subdomain IIA (near TRP 213) | Computational docking confirmed the location of two independent binding sites. |

In silico Approaches for Structure-Activity Relationship (SAR) Elucidation

Computational methods, or in silico approaches, have become indispensable tools in modern drug discovery and development for elucidating the Structure-Activity Relationships (SAR) of pharmaceutical compounds like this compound. These methodologies provide insights into the molecular interactions governing a drug's efficacy and can predict the activity of novel derivatives, thereby guiding synthetic efforts. For trifluoperazine and related phenothiazines, in silico studies have focused on understanding the structural determinants for their antipsychotic activity, primarily through the antagonism of dopamine (B1211576) D2 receptors, as well as their interactions with other targets like calmodulin. researchgate.netpatsnap.comnih.gov

The fundamental principle behind the SAR of phenothiazines, including trifluoperazine, involves the specific arrangement of substituents on the tricyclic core and the nature of the aminoalkyl side chain at the N-10 position. gpatindia.com Computational analyses help to quantify and visualize how these features influence receptor binding and biological activity.

Key structural features of phenothiazines that are crucial for their antipsychotic activity and have been the subject of in silico SAR studies include:

Substitution at the 2-position: The presence of an electron-withdrawing group, such as the trifluoromethyl (-CF3) group in trifluoperazine, at this position is a critical determinant of antipsychotic potency. gpatindia.com

The N-10 Side Chain: A three-carbon chain separating the phenothiazine (B1677639) ring nitrogen from the terminal amine is generally optimal for neuroleptic activity. gpatindia.com

In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are employed to explore these relationships in detail.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenothiazine antipsychotics, these models can predict activity based on various molecular descriptors. While specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, broader studies on phenothiazines have highlighted the importance of physicochemical properties such as hydrophobicity and electronic parameters in determining their antipsychotic efficacy. The trifluoromethyl group in trifluoperazine, for instance, is understood to create more favorable van der Waals contacts with the side chain compared to a chlorine substituent. gpatindia.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been instrumental in studying the interaction of trifluoperazine with its biological targets.

For example, a high-throughput screening and molecular docking study investigated the binding of trifluoperazine and other phenothiazines to calmodulin, a calcium-binding protein that trifluoperazine is known to inhibit. researchgate.net The docking results for a range of trifluoperazine and phenothiazine analogs demonstrated favorable binding energies, indicating a strong interaction with calmodulin. researchgate.net

| Compound Class | Number of Compounds Studied | Range of Binding Energies (kcal/mol) | Key Interacting Residue |

| Trifluoperazine and Phenothiazine Antagonists | 3000 | -4.51 to -11.50 | Met124 |

Data sourced from a molecular docking study of trifluoperazine and phenothiazine antagonists with calmodulin. researchgate.net

In the context of its primary antipsychotic mechanism, docking studies would be used to model the interaction of trifluoperazine with the dopamine D2 receptor. patsnap.com These simulations help to identify key amino acid residues in the receptor's binding pocket that interact with the trifluoperazine molecule, providing a rationale for its antagonist activity. The core mechanism of trifluoperazine's antipsychotic effect is its ability to block postsynaptic dopaminergic D1 and D2 receptors in the brain. gpatindia.com

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for trifluoperazine's dopamine receptor antagonism would include features such as the aromatic rings of the phenothiazine core, the electron-withdrawing trifluoromethyl group, and the basic nitrogen atom of the piperazine (B1678402) ring. This model can then be used to screen virtual libraries of compounds to identify new potential antipsychotic agents with similar structural features.

Application in the Development of Trifluoperazine Analogs

In silico SAR approaches have been practically applied in the development of trifluoperazine analogs for other therapeutic indications. A study on the repositioning of trifluoperazine for the treatment of glioblastoma involved the synthesis and in silico evaluation of fourteen analogs. nih.gov Molecular modeling simulations were used to provide a rationale for the observed differences in the ability of these analogs to increase intracellular calcium levels, a key aspect of their anti-glioblastoma activity. nih.gov

The table below presents the in vitro inhibitory activity of selected trifluoperazine analogs against U87MG glioblastoma cells.